molecular formula C13H15NOS B14382834 2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one CAS No. 87992-57-2

2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one

Katalognummer: B14382834
CAS-Nummer: 87992-57-2
Molekulargewicht: 233.33 g/mol
InChI-Schlüssel: XEQCPFIVHJJQMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one is a complex organic compound with a unique structure that includes a piperidine ring substituted with phenyl, dimethyl, and sulfanyliden groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    2,2-Dimethyl-1-phenylpiperidin-4-one: Lacks the sulfanyliden group, which may affect its reactivity and applications.

    1-Phenyl-2,2-dimethylpiperidin-4-one: Similar structure but different substitution pattern, leading to different chemical and biological properties.

Uniqueness: 2,2-Dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one is unique due to the presence of the sulfanyliden group, which can impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

87992-57-2

Molekularformel

C13H15NOS

Molekulargewicht

233.33 g/mol

IUPAC-Name

2,2-dimethyl-1-phenyl-6-sulfanylidenepiperidin-4-one

InChI

InChI=1S/C13H15NOS/c1-13(2)9-11(15)8-12(16)14(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI-Schlüssel

XEQCPFIVHJJQMS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)CC(=S)N1C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.